2-(4-methylbenzenesulfonamido)-N-[4-({4-[2-(4-methylbenzenesulfonamido)benzamido]phenyl}methyl)phenyl]benzamide
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Overview
Description
2-(4-methylbenzenesulfonamido)-N-[4-({4-[2-(4-methylbenzenesulfonamido)benzamido]phenyl}methyl)phenyl]benzamide is a complex organic compound characterized by its multiple benzene rings and sulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methylbenzenesulfonamido)-N-[4-({4-[2-(4-methylbenzenesulfonamido)benzamido]phenyl}methyl)phenyl]benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:
Formation of Benzamido Intermediates: This step involves the reaction of 4-methylbenzenesulfonyl chloride with aniline derivatives under basic conditions to form sulfonamides.
Coupling Reactions: The intermediate sulfonamides are then coupled with benzoyl chloride derivatives in the presence of a base to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-methylbenzenesulfonamido)-N-[4-({4-[2-(4-methylbenzenesulfonamido)benzamido]phenyl}methyl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide groups to amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated benzene derivatives.
Scientific Research Applications
2-(4-methylbenzenesulfonamido)-N-[4-({4-[2-(4-methylbenzenesulfonamido)benzamido]phenyl}methyl)phenyl]benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(4-methylbenzenesulfonamido)-N-[4-({4-[2-(4-methylbenzenesulfonamido)benzamido]phenyl}methyl)phenyl]benzamide involves its interaction with specific molecular targets. The sulfonamide groups can bind to active sites of enzymes, inhibiting their activity. This compound may also interfere with cellular signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4-methylbenzenesulfonamide: A simpler sulfonamide compound with similar functional groups.
N-benzoyl-4-methylbenzenesulfonamide: A related compound with a benzoyl group attached to the sulfonamide.
N-(4-methylphenyl)-4-methylbenzenesulfonamide: Another similar compound with a different substitution pattern on the benzene rings.
Uniqueness
2-(4-methylbenzenesulfonamido)-N-[4-({4-[2-(4-methylbenzenesulfonamido)benzamido]phenyl}methyl)phenyl]benzamide is unique due to its complex structure, which includes multiple benzene rings and sulfonamide groups
Properties
IUPAC Name |
2-[(4-methylphenyl)sulfonylamino]-N-[4-[[4-[[2-[(4-methylphenyl)sulfonylamino]benzoyl]amino]phenyl]methyl]phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H36N4O6S2/c1-28-11-23-34(24-12-28)52(48,49)44-38-9-5-3-7-36(38)40(46)42-32-19-15-30(16-20-32)27-31-17-21-33(22-18-31)43-41(47)37-8-4-6-10-39(37)45-53(50,51)35-25-13-29(2)14-26-35/h3-26,44-45H,27H2,1-2H3,(H,42,46)(H,43,47) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEIQBOHEMJRSTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3=CC=C(C=C3)CC4=CC=C(C=C4)NC(=O)C5=CC=CC=C5NS(=O)(=O)C6=CC=C(C=C6)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H36N4O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
744.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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